molecular formula C6H7FN2O B1390502 5-Fluoro-6-methoxypyridin-3-amine CAS No. 886372-63-0

5-Fluoro-6-methoxypyridin-3-amine

Cat. No. B1390502
M. Wt: 142.13 g/mol
InChI Key: CVMLVBYTEYUXOJ-UHFFFAOYSA-N
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Description

5-Fluoro-6-methoxypyridin-3-amine (CAS Number: 886372-63-0) is a heterocyclic compound with the molecular formula C6H7FN2O . It is an organic building block used in the synthesis of numerous drug candidates, including anti-tumor, antiviral, and anti-inflammatory agents.


Molecular Structure Analysis

The molecular weight of 5-Fluoro-6-methoxypyridin-3-amine is 142.13 . Its IUPAC name is 5-fluoro-6-methoxy-3-pyridinamine and its InChI key is CVMLVBYTEYUXOJ-UHFFFAOYSA-N .

Scientific Research Applications

Pyridine Nucleosides and Antitumor Activity

5-Fluoro-6-methoxypyridin-3-amine, a pyridine derivative, has been studied for its potential in synthesizing various nucleosides and antitumor agents. Nesnow and Heidelberger (1973) synthesized derivatives from 5-amino-2-methoxypyridine, leading to compounds like 4-deoxy-5-fluoro-3-deazauridine, potentially relevant in medicinal chemistry (Nesnow & Heidelberger, 1973). Similarly, Tsuzuki et al. (2004) explored the synthesis of naphthyridine carboxylic acids as antitumor agents, highlighting the role of pyridine derivatives in developing new cancer treatments (Tsuzuki et al., 2004).

Chemoselective Amination

The chemoselective amination of pyridine derivatives, including those related to 5-Fluoro-6-methoxypyridin-3-amine, has been a focus for researchers. Stroup et al. (2007) described the functionalization of related pyridines, revealing insights into selective substitution reactions that are crucial in pharmaceutical synthesis (Stroup et al., 2007).

Stability of Imino Macrocycles

In the field of organic chemistry, the stability of macrocycles derived from pyridine derivatives has been investigated. Saggiomo and Lüning (2008) studied imines generated from 4-methoxypyridine-2,6-dicarbaldehyde, demonstrating the stability of these compounds in aqueous solutions, which is essential for their potential application in various chemical processes (Saggiomo & Lüning, 2008).

Synthesis of Dopamine Receptor Antagonists

The synthesis and study of compounds for potential use in neuropharmacology have also involved pyridine derivatives. Hirokawa et al. (2000) described an efficient synthesis of a pyridine-based carboxylic acid, which is part of a potent dopamine receptor antagonist, underscoring the relevance of these derivatives in developing neurological drugs (Hirokawa et al., 2000).

Novel Fluorescent Labeling Reagents

Pyridine derivatives, related to 5-Fluoro-6-methoxypyridin-3-amine, have been utilized in developing novel fluorescent labeling reagents. Hirano et al. (2004) synthesized 6-methoxy-4-quinolone, a compound demonstrating strong fluorescence in various pH ranges, indicating its potential in biomedical analysis (Hirano et al., 2004).

Fluoropyridines as Herbicides

Research into herbicides has also leveraged the properties of pyridine derivatives. Johnson et al. (2015) modified the synthesis of fluoroalkyl alkynylimines to create 4-amino-5-fluoropicolinates, indicating the use of these compounds in agricultural chemistry (Johnson et al., 2015).

Fluorescence Probes for Zinc Detection

Lastly, the development of fluorescence probes for metal ion detection is another application. Hagimori et al. (2022) developed a ratiometric fluorescence probe based on a bipyridine scaffold, indicating the use of pyridine derivatives in analytical chemistry for detecting essential trace elements like zinc in biological systems (Hagimori et al., 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302+H332 (harmful if swallowed or inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P260 (do not breathe dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), and P312 (call a POISON CENTER or doctor/physician if you feel unwell) .

properties

IUPAC Name

5-fluoro-6-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMLVBYTEYUXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670318
Record name 5-Fluoro-6-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-fluoro-6-methoxypyridine

CAS RN

886372-63-0
Record name 5-Fluoro-6-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-6-methoxypyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

TFA (2 ml) was added to tert-butyl (5-fluoro-6-methoxypyridin-3-yl)carbamate (279 mg) obtained in the 1st step, followed by stirring at room temperature for 1 hour. The solvent was distilled away under reduced pressure and a 5M sodium hydroxide aqueous solution was added to the obtained residue at 0° C. so as to alkalify the mixture, followed by extraction with ethyl acetate. The organic layers were washed with saturated saline and dried over anhydrous sodium sulfate and the solvent was distilled away under reduced pressure. A light brown solid of 5-fluoro-6-methoxypyridin-3-amine (19 mg) was thus obtained.
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
279 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MH Norman, KL Andrews, YY Bo… - Journal of medicinal …, 2012 - ACS Publications
… In the first phase of this investigation, we found that the 5-fluoro-6-methoxypyridin-3-amine group in the affinity pocket provided the best combination of both cellular potency and …
Number of citations: 44 pubs.acs.org
MO Sarhan, MA Motaleb, IT Ibrahim… - Mini Reviews in …, 2018 - ingentaconnect.com
… of started with the reaction between 4-(5-(1,3-Dioxolan-2-yl)2-fluoropyridin-3-yl)-N,N-bis(4-methoxybenzyl)-6-methyl1,3,5-triazin-2-amine (57) and 5-fluoro-6-methoxypyridin-3amine …
Number of citations: 8 www.ingentaconnect.com
S Cascioferro, B Parrino, V Spanò, A Carbone… - European journal of …, 2017 - Elsevier
… SAR investigation highlighted that the presence of the 5-fluoro-6-methoxypyridin-3-amine group and the introduction of a methyl group on the benzylic position are particularly …
Number of citations: 117 www.sciencedirect.com

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